2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole
Description
Properties
IUPAC Name |
2-(4-benzo[e][1,3]benzothiazol-2-ylbutyl)benzo[g][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2S2/c1-3-9-19-17(7-1)14-16-22-25(19)28-24(29-22)12-6-5-11-23-27-21-15-13-18-8-2-4-10-20(18)26(21)30-23/h1-4,7-10,13-16H,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKNAYXXAUOOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)CCCCC4=NC5=C(S4)C6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole are the potassium channels KCa3.1, KCa2.2, KCa2.1, and KCa2.3 . These channels play a crucial role in maintaining the membrane potential and regulating the cellular excitability.
Mode of Action
The compound acts as a potassium channel activator . It interacts with its targets, the potassium channels, and enhances the endothelium-derived hyperpolarizing factor (EDHF) response . This interaction results in the opening of the potassium channels, leading to an efflux of potassium ions, hyperpolarization of the cell membrane, and ultimately, a decrease in cellular excitability .
Biochemical Pathways
The activation of potassium channels by this compound affects several biochemical pathways. The most significant is the EDHF pathway, which is involved in the regulation of vascular tone . The activation of this pathway leads to vasodilation, which can lower blood pressure .
Result of Action
The activation of potassium channels by this compound leads to a decrease in cellular excitability . This can result in various molecular and cellular effects, such as the relaxation of vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure .
Biological Activity
The compound 2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and antitumor properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound consists of two fused naphthalene rings and thiazole moieties, which contribute to its unique chemical properties. Its structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related thiazole derivatives. For instance, compounds like N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide have shown significant activity against various bacterial strains including Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus) . The minimum inhibitory concentrations (MICs) for these compounds indicate their effectiveness in inhibiting bacterial growth.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| PNT | 16 | S. aureus |
| TBA | 32 | MRSA |
| 5c | 8 | Staphylococcus spp. |
Antitumor Activity
In addition to antimicrobial effects, thiazole derivatives have been studied for their antitumor activity . Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, research indicates that modifications in the thiazole ring can enhance the compound's ability to induce apoptosis in cancer cells .
The mechanisms through which these compounds exert their biological effects include:
- Interference with DNA replication : Some thiazole derivatives disrupt the normal function of DNA polymerases.
- Inhibition of protein synthesis : By binding to ribosomal RNA, these compounds can inhibit bacterial protein synthesis.
- Induction of oxidative stress : This leads to cell death in cancer cells due to the accumulation of reactive oxygen species (ROS).
Case Studies
-
Antimicrobial Efficacy Against MRSA :
A study synthesized a series of naphtho[2,3-d]thiazole derivatives and assessed their antimicrobial efficacy. The results showed that certain modifications led to significantly lower MIC values against MRSA compared to standard antibiotics . -
Cytotoxicity in Cancer Cells :
Another investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines. The study found that specific structural modifications resulted in increased apoptosis rates in breast cancer cells .
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Naphtho[1,2-d]thiazole Derivatives: 2-Methylnaphtho[1,2-d]thiazole (CAS: 2682-45-3): A simpler analog with a methyl substituent at position 2. Its molecular weight (199.27 g/mol) is significantly lower than the target compound, reflecting the absence of the extended butyl-linked naphtho[2,1-d]thiazole unit. Synthesis typically involves straightforward cyclization reactions, yielding 71–87% under reflux conditions . Naphtho[1,2-d]thiazol-2-amine: Features an amino group at position 2, enabling further functionalization via nucleophilic substitution. This derivative serves as a precursor for more complex structures, such as pyrazole- and triazole-fused analogs .
- Naphtho[2,1-d]thiazole Derivatives: 2-[3-Ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (8): Incorporates a pyrazole ring with cyano and ethylimidoform substituents. Synthesized via refluxing with triethylorthoformate (71% yield), this compound demonstrates higher thermal stability (m.p. 225–227°C) compared to non-cyano analogs .
Bridging Group Variations
- Butyl-Linked Systems: The target compound’s butyl chain provides conformational flexibility and enhances solubility compared to rigid aromatic linkers. In contrast, 2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (11) uses a pyrimidine-pyrazole bridge, resulting in a higher molecular weight (437.52 g/mol) and reduced synthetic yield (59%) due to steric hindrance .
Physicochemical Properties
Photophysical Properties
- Fluorescence and ESIPT Phenomena: 2-(4-Benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol exhibits dual emission due to excited-state intramolecular proton transfer (ESIPT), achieving fluorescence quantum yields (ΦF) >0.5. In contrast, the target compound’s extended conjugation may redshift absorption maxima but reduce ΦF due to non-radiative decay pathways .
Q & A
Advanced Question
- Steric Effects : Bulky substituents (e.g., butyl chains) reduce reaction rates in nucleophilic substitutions but improve thermal stability .
- Electronic Effects : Electron-rich thiazole nitrogen enhances electrophilic aromatic substitution at specific naphthalene positions .
What methodologies validate the purity of synthesized batches for publication?
Basic Question
- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities below 1% .
- Melting Point Consistency : Compare experimental m.p. (e.g., 139–140°C for related compounds) with literature values .
- Spectroscopic Purity : Ensure IR spectra lack unexpected peaks (e.g., C=O stretches from oxidation byproducts) .
What are the implications of sulfur extrusion mechanisms in thiazole synthesis?
Advanced Question
Sulfur loss during synthesis (e.g., via HS release) can lead to:
- Byproduct Formation : Trapping agents like triethylamine mitigate this .
- Intermediate Trapping : Use low-temperature NMR to detect transient species (e.g., dithiazine intermediates) .
How can photophysical properties be tuned for optoelectronic applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
